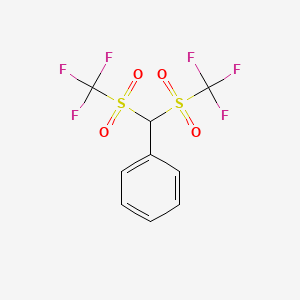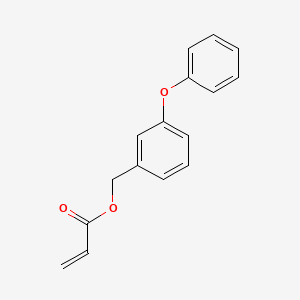
1,4-Dibutoxybutane
概要
説明
1,4-Dibutoxybutane is an organic compound with the molecular formula C₁₂H₂₆O₂. It is a colorless liquid that is primarily used as a solvent and an intermediate in organic synthesis. The compound is characterized by its two butoxy groups attached to a central butane chain, making it a member of the ether family.
準備方法
1,4-Dibutoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butanediol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial production methods often involve the Guerbet condensation of n-butanol, which is a green route to produce 2-ethylhexanol. During this process, 1,1-dibutoxybutane is formed as an intermediate, which can then be hydrolyzed to yield this compound .
化学反応の分析
1,4-Dibutoxybutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyric acid derivatives.
Reduction: Reduction reactions can yield butanol derivatives.
Substitution: The butoxy groups can be substituted with other functional groups using reagents like halogens or acids.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Dibutoxybutane has several applications in scientific research:
Chemistry: It is used as a solvent in various organic reactions and as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and as a reagent in the preparation of biological samples.
Medicine: It is investigated for its potential use in drug delivery systems due to its solvent properties.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 1,4-dibutoxybutane involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions. Its butoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the reactivity and stability of the compounds it interacts with .
類似化合物との比較
1,4-Dibutoxybutane can be compared with other similar compounds such as:
1,1-Dibutoxybutane: This compound has a similar structure but with both butoxy groups attached to the same carbon atom. .
1,4-Butanediol: This compound is a precursor to this compound and is used in the production of plastics, elastic fibers, and polyurethanes.
Butyl Ether: This compound is another ether with similar solvent properties but different reactivity due to its simpler structure.
This compound is unique due to its specific structure, which provides distinct solvent properties and reactivity patterns compared to its analogs.
特性
IUPAC Name |
1,4-dibutoxybutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-3-5-9-13-11-7-8-12-14-10-6-4-2/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRVHUGUGAVJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCCOCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283176 | |
| Record name | 1,4-dibutoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4161-40-4 | |
| Record name | NSC30233 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dibutoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















